molecular formula C18H11ClFN3O2S B2703317 3-chloro-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 954647-83-7

3-chloro-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2703317
CAS RN: 954647-83-7
M. Wt: 387.81
InChI Key: BUENVDFKIPNFMS-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups, including a chloro group, a fluorobenzyl group, an oxadiazol ring, and a carboxamide group attached to a benzo[b]thiophene core .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions and electrophilic cyclization reactions . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[b]thiophene core, which is a bicyclic structure containing a five-membered thiophene ring fused with a benzene ring . Attached to this core are the chloro, fluorobenzyl, oxadiazol, and carboxamide groups .

Scientific Research Applications

Safety and Hazards

While specific safety data for this compound is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and keep away from sources of ignition .

properties

IUPAC Name

3-chloro-N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3O2S/c19-15-12-3-1-2-4-13(12)26-16(15)17(24)21-18-23-22-14(25-18)9-10-5-7-11(20)8-6-10/h1-8H,9H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUENVDFKIPNFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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